molecular formula C24H26N2O4 B2668432 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,4-dimethoxybenzamide CAS No. 898416-60-9

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,4-dimethoxybenzamide

Cat. No.: B2668432
CAS No.: 898416-60-9
M. Wt: 406.482
InChI Key: XCZFGQMUHYJGDU-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,4-dimethoxybenzamide is a complex organic compound that features a unique structure combining a dihydroisoquinoline moiety, a furan ring, and a dimethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,4-dimethoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Dihydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the dihydroisoquinoline structure.

    Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation or alkylation reaction.

    Coupling with the Benzamide Group: The final step involves coupling the intermediate with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the dihydroisoquinoline moiety, converting it to a tetrahydroisoquinoline derivative.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Strong nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,4-dimethoxybenzamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,4-dimethoxybenzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The dihydroisoquinoline moiety could mimic neurotransmitters, while the furan ring might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,4-dimethoxybenzamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

The presence of the furan ring in N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,4-dimethoxybenzamide imparts unique electronic and steric properties, potentially leading to different biological activities and chemical reactivity compared to its analogs with thiophene or pyridine rings.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-28-19-9-10-20(23(14-19)29-2)24(27)25-15-21(22-8-5-13-30-22)26-12-11-17-6-3-4-7-18(17)16-26/h3-10,13-14,21H,11-12,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZFGQMUHYJGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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